2-Pyridin-4-yl-3,1-benzoxazin-4-one
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Overview
Description
2-Pyridin-4-yl-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a benzoxazinone core structure fused with a pyridine ring, making it a versatile scaffold for various chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is the serine protease . This enzyme has been linked to the pathology of a variety of inflammatory diseases, making it an attractive target for the development of anti-inflammatory compounds .
Mode of Action
The compound interacts with its target, the serine protease, by binding into the human neutrophil elastase binding site
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This method allows for the high-yield production of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclodehydration reactions using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine. These methods are optimized for high yield and efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-yl-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzoxazinone ring allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
Major products formed from these reactions include various substituted benzoxazinones, oxidized derivatives, and reduced forms of the compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Pyridin-4-yl-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor for various enzymes, making it useful in biochemical studies.
Medicine: Investigated for its potential as an anti-neoplastic agent, enzyme inhibitor, and protease inhibitor.
Industry: Used in the production of fungicidal agents and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-3-yl-benzo[d][1,3]oxazin-4-one: Another benzoxazinone derivative with similar inhibitory properties.
Thieno[2,3-b]pyridinyl-4H-3,1-benzoxazin-4-one: A compound with a thieno ring fused to the benzoxazinone core, showing different biological activities
Uniqueness
2-Pyridin-4-yl-3,1-benzoxazin-4-one is unique due to its specific structure that allows for versatile chemical modifications and its potent inhibitory effects on enzymes like human neutrophil elastase. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCWAWOPGTMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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